

In Vitro Characterization of FGFR1 Inhibitor-14: A Technical Guide

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Compound of Interest

Compound Name: *FGFR1 inhibitor-14*

Cat. No.: *B402652*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of **FGFR1 inhibitor-14**, a potent and selective inhibitor of the FGFR family. The information presented herein is intended to assist researchers in understanding the biochemical and cellular activity of this compound and to provide detailed methodologies for its evaluation. **FGFR1 inhibitor-14** is also known as FGFR-IN-14 and is referred to as compound 10h in its primary publication.^[1] This inhibitor belongs to a series of pyrazolo[3,4-d]pyridazinone derivatives designed as covalent inhibitors of FGFRs.^[2]

Biochemical Activity

FGFR1 inhibitor-14 demonstrates potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentrations (IC₅₀) were determined through in vitro kinase assays.

Target	IC50 (nM)
FGFR1	46
FGFR2	41
FGFR3	99
FGFR2 V564F (mutant)	62

Table 1: Biochemical activity of FGFR1 inhibitor-14 against FGFR family kinases.[1][3]

Cellular Activity

The anti-proliferative effects of **FGFR1 inhibitor-14** were assessed across a panel of human cancer cell lines with known FGFR alterations. The IC50 values highlight the inhibitor's potent activity in cells dependent on FGFR signaling.

Cell Line	Cancer Type	IC50 (nM)
NCI-H520	Lung Cancer	19
SNU-16	Gastric Cancer	59
KATO III	Gastric Cancer	73

Table 2: Anti-proliferative activity of FGFR1 inhibitor-14 in various cancer cell lines.[2]

Kinase Selectivity Profile

The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity. The kinase selectivity profile of **FGFR1 inhibitor-14** was assessed against a panel of kinases, demonstrating a high degree of selectivity for the FGFR family. While the complete selectivity panel data is detailed in the primary publication, the available information indicates weak inhibition of other kinases such as Erk1, Erk2, JAK1, JAK2, JAK3, CDK1, CDK2, and CDK3.[2]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **FGFR1 inhibitor-14** against FGFR kinases.

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay or a similar kinase assay format is typically used.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F mutant enzymes
- ATP
- Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
- **FGFR1 inhibitor-14** (serially diluted)
- Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin)
- 384-well plates

Procedure:

- Prepare serial dilutions of **FGFR1 inhibitor-14** in DMSO.
- In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
- Add a solution containing the respective FGFR enzyme in kinase buffer to each well.
- Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the K_m for each enzyme.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

- Stop the reaction and add the detection reagents.
- Incubate for a further period to allow for antibody binding.
- Read the plate on a suitable plate reader, measuring the TR-FRET signal.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To determine the anti-proliferative activity of **FGFR1 inhibitor-14** on cancer cell lines.

Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® assay, is used to measure the effect of the inhibitor on cell growth.

Materials:

- NCI-H520, SNU-16, and KATO III cancer cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **FGFR1 inhibitor-14** (serially diluted)
- MTT reagent or CellTiter-Glo® reagent
- 96-well plates

Procedure:

- Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **FGFR1 inhibitor-14** or DMSO (vehicle control).
- Incubate the plates for a specified period (e.g., 72 hours).

- For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
- For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 values.

Western Blot Analysis

Objective: To assess the effect of **FGFR1 inhibitor-14** on the phosphorylation of FGFR and downstream signaling proteins.

Methodology: Western blotting is used to detect the levels of phosphorylated and total proteins in cell lysates after inhibitor treatment.

Materials:

- Cancer cell lines (e.g., SNU-16)
- **FGFR1 inhibitor-14**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, p-AKT, and AKT
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE gels and blotting equipment

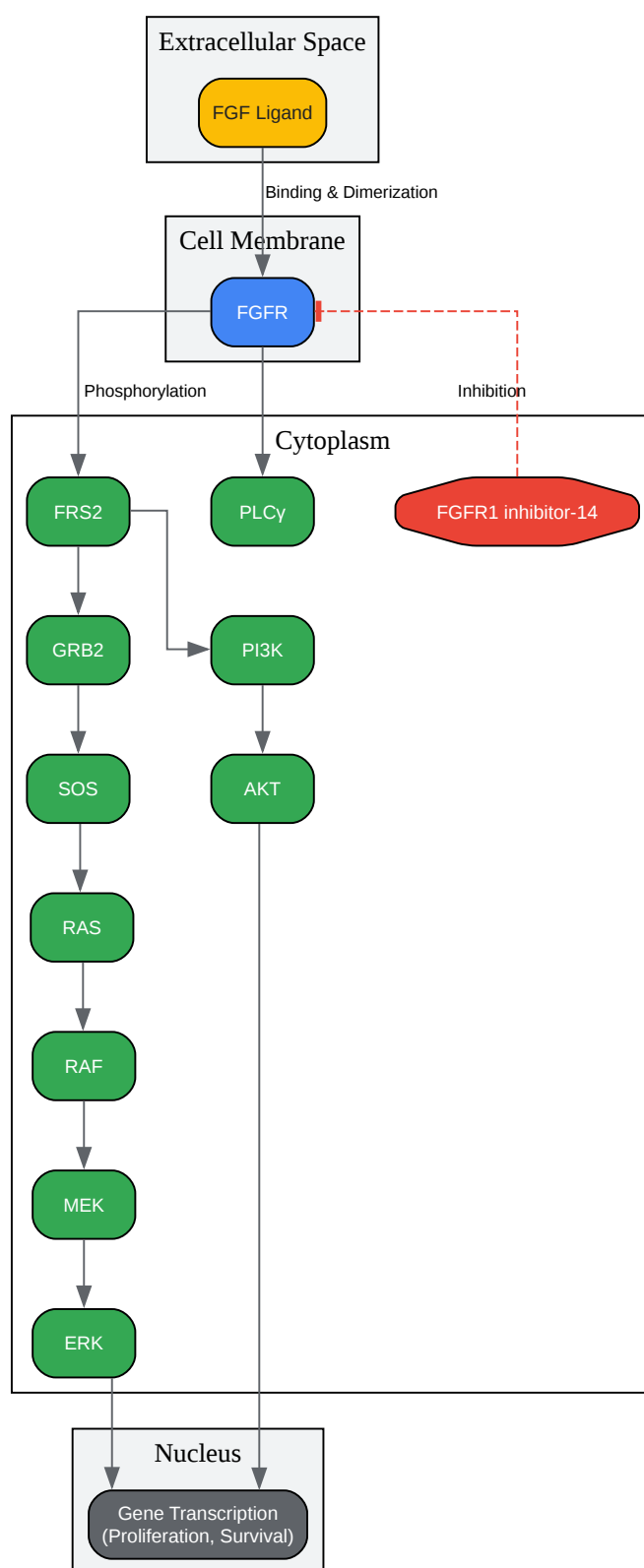
Procedure:

- Seed cells and grow them to 70-80% confluency.
- Treat the cells with **FGFR1 inhibitor-14** at various concentrations for a specified time.

- Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

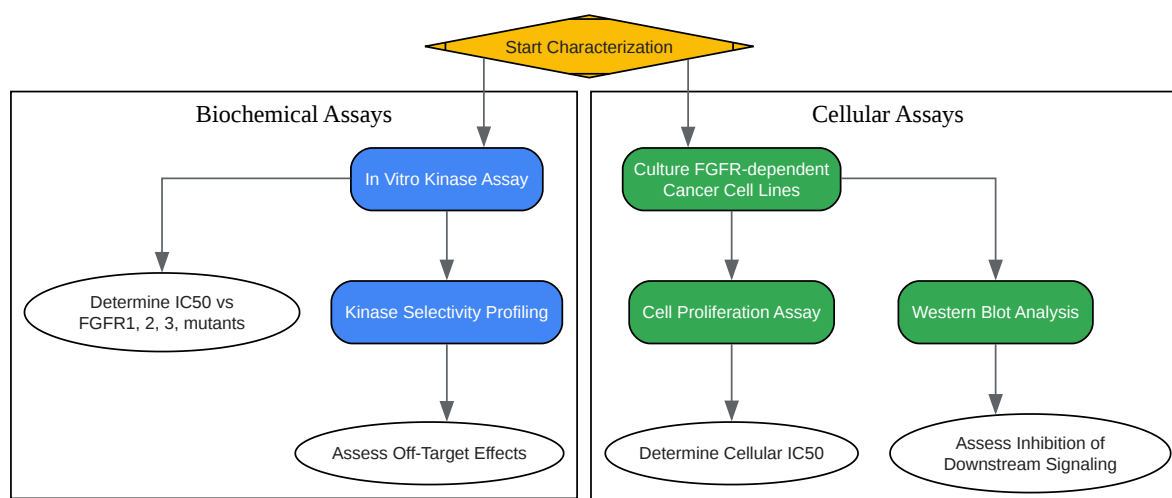
FGFR Signaling Pathway and Inhibition



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Caption: The FGFR signaling pathway and the mechanism of action of **FGFR1 inhibitor-14**.

Experimental Workflow for In Vitro Characterization



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Caption: A generalized workflow for the in vitro characterization of **FGFR1 inhibitor-14**.

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